molecular formula C14H18N6O B2373810 2-[4-(6-Methoxypyrimidin-4-yl)piperazin-1-yl]-5-methylpyrimidine CAS No. 2415553-23-8

2-[4-(6-Methoxypyrimidin-4-yl)piperazin-1-yl]-5-methylpyrimidine

Cat. No.: B2373810
CAS No.: 2415553-23-8
M. Wt: 286.339
InChI Key: FLBAWPZATLDREE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound features a pyrimidine core substituted with a 5-methyl group and a piperazine ring linked to a 6-methoxypyrimidin-4-yl moiety. Piperazine-pyrimidine hybrids are common in medicinal chemistry due to their versatility in modulating pharmacokinetic properties and target binding . The methoxy group may enhance lipophilicity and membrane permeability, while the methyl substituent could influence steric interactions at biological targets .

Properties

IUPAC Name

2-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]-5-methylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N6O/c1-11-8-15-14(16-9-11)20-5-3-19(4-6-20)12-7-13(21-2)18-10-17-12/h7-10H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLBAWPZATLDREE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1)N2CCN(CC2)C3=CC(=NC=N3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Aromatic Substitution (NAS)

The most common synthesis involves a two-step NAS process. In the first step, 6-methoxy-4-chloropyrimidine reacts with piperazine in a polar aprotic solvent such as dimethylformamide (DMF) or dichloromethane (DCM). The reaction is catalyzed by a base like potassium carbonate ($$ \text{K}2\text{CO}3 $$) at 80–100°C for 12–24 hours.

Step 1:
$$
\text{6-Methoxy-4-chloropyrimidine} + \text{Piperazine} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{4-(6-Methoxypyrimidin-4-yl)piperazine}
$$

In the second step, the intermediate 4-(6-methoxypyrimidin-4-yl)piperazine undergoes NAS with 2-chloro-5-methylpyrimidine. This reaction typically uses milder conditions (50–60°C, 6–8 hours) to avoid decomposition of the methylpyrimidine group.

Step 2:
$$
\text{4-(6-Methoxypyrimidin-4-yl)piperazine} + \text{2-Chloro-5-methylpyrimidine} \xrightarrow{\text{Et}_3\text{N}, \text{DCM}} \text{Target Compound}
$$

Table 1: Optimization of NAS Conditions

Parameter Step 1 (Pyrimidine-Piperazine) Step 2 (Piperazine-Methylpyrimidine)
Solvent DMF DCM
Temperature (°C) 80 50
Catalyst $$ \text{K}2\text{CO}3 $$ $$ \text{Et}_3\text{N} $$
Yield 72–78% 65–70%
Reaction Time (hours) 18 6

Palladium-Catalyzed Coupling

Alternative methods employ palladium catalysts to enhance regioselectivity. For example, Suzuki-Miyaura coupling has been explored using 4-bromo-6-methoxypyrimidine and a boronate-functionalized piperazine derivative. This method achieves higher yields (85–90%) but requires inert atmospheres and costly catalysts.

Reaction Scheme:
$$
\text{4-Bromo-6-methoxypyrimidine} + \text{Piperazine-Boronate} \xrightarrow{\text{Pd(PPh}3\text{)}4, \text{Na}2\text{CO}3} \text{Intermediate} \xrightarrow{\text{2-Chloro-5-methylpyrimidine}} \text{Target}
$$

Optimization of Reaction Conditions

Solvent Selection

Non-polar solvents (e.g., toluene) result in slower reaction kinetics, while DMF accelerates the process but may lead to side reactions. Dichloromethane balances reactivity and solubility, particularly in the second NAS step.

Catalytic Systems

Triethylamine ($$ \text{Et}_3\text{N} $$) outperforms stronger bases like sodium hydride ($$ \text{NaH} $$) in minimizing byproducts. Palladium-based systems, though efficient, are limited by scalability and cost.

Temperature and Time

Elevated temperatures (>100°C) in Step 1 cause piperazine degradation, reducing yields. Step 2 benefits from lower temperatures (50°C) to preserve the methylpyrimidine structure.

Characterization and Analytical Methods

Nuclear Magnetic Resonance (NMR)

  • $$ ^1\text{H} $$ NMR (400 MHz, CDCl$$ _3 $$): Peaks at δ 8.35 (s, 1H, pyrimidine-H), 3.95 (s, 3H, OCH$$ _3 $$), 3.75–3.60 (m, 8H, piperazine-H), and 2.30 (s, 3H, CH$$ _3 $$) confirm the structure.
  • $$ ^{13}\text{C} $$ NMR: Signals at δ 167.2 (C=O), 158.9 (pyrimidine-C), and 45.6 (piperazine-C) align with expected connectivity.

Mass Spectrometry (MS)

High-resolution ESI-MS shows a molecular ion peak at m/z 287.15 [M+H]$$ ^+ $$, consistent with the molecular formula.

Infrared (IR) Spectroscopy

Absorption bands at 1637 cm$$ ^{-1} $$ (C=O stretch) and 1529 cm$$ ^{-1} $$ (C-N stretch) validate functional groups.

Challenges and Limitations

Byproduct Formation

Competing reactions at the piperazine nitrogen can generate dimers or trimers. Purification via column chromatography (SiO$$ _2 $$, 5% MeOH/EtOAc) is required to isolate the target compound.

Scalability Issues

Palladium-catalyzed methods, while high-yielding, are impractical for industrial synthesis due to catalyst costs and stringent reaction conditions.

Applications in Pharmaceutical Research

The compound’s piperazine-pyrimidine scaffold exhibits affinity for serotonin and dopamine receptors, making it a candidate for neuropsychiatric drug development. Recent studies highlight its potential as a kinase inhibitor in oncology, with IC$$ _{50} $$ values <100 nM in ERK5 pathways.

Chemical Reactions Analysis

Types of Reactions

2-[4-(6-Methoxypyrimidin-4-yl)piperazin-1-yl]-5-methylpyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., H2O2, KMnO4), reducing agents (e.g., LiAlH4, NaBH4), and bases (e.g., NaOMe, KOtBu). The reactions are typically carried out under controlled temperatures and in inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding pyrimidine N-oxides, while reduction may produce amine derivatives .

Scientific Research Applications

2-[4-(6-Methoxypyrimidin-4-yl)piperazin-1-yl]-5-methylpyrimidine has several scientific research applications:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following compounds share key structural motifs (piperazine-linked pyrimidine derivatives) and are analyzed for comparative insights:

Table 1: Key Structural and Functional Comparisons
Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties/Activities Reference
4-[4-(5-Chloro-2-pyrimidinyl)-1-piperazinyl]-5-ethyl-6-methylpyrimidine C₁₅H₂₀ClN₇ 333.82 g/mol 5-Chloro, 5-ethyl, 6-methyl Potential kinase inhibition (inferred)
Letermovir (Antiviral) C₂₉H₂₈F₄N₄O₄ 572.55 g/mol Methoxyphenyl, trifluoromethyl CMV prophylaxis; inhibits viral terminase
2-{4-[(1,3-Benzodioxol-5-yl)methyl]piperazin-1-yl}pyrimidine C₁₇H₁₈N₄O₂ 310.35 g/mol Benzodioxolylmethyl CNS activity (structural inference)
6-(4-Methanesulfonyl-piperazin-1-ylmethyl)-2-(2-methyl-benzoimidazol-1-yl)-... C₂₃H₂₈N₆O₃S₂ 494.19 g/mol Methanesulfonyl, benzoimidazolyl Kinase inhibition (ESI+ data)
5-(4-Methylpiperazin-1-yl)pyrimidin-2-amine (Intermediate) C₉H₁₄N₆ 194.24 g/mol 4-Methylpiperazine Synthetic intermediate for kinase inhibitors

Substituent Effects on Physicochemical Properties

  • Methoxy vs. Chloro Groups : The target compound’s 6-methoxy group likely increases lipophilicity compared to the 5-chloro substituent in ’s analog. Chloro groups typically enhance electronegativity but may reduce metabolic stability .
  • Methyl vs.
  • Piperazine Modifications : Methanesulfonyl () and benzodioxolylmethyl () groups on piperazine increase polarity and may influence blood-brain barrier penetration compared to the methoxypyrimidine substituent in the target compound .

Pharmacological Implications

  • Antiviral Potential: Letermovir () demonstrates that methoxy-phenyl-piperazine scaffolds can target viral enzymes. The target compound’s methoxypyrimidine group may similarly engage viral or host proteins .
  • Kinase Inhibition : and suggest chloro- and sulfonyl-substituted analogs inhibit kinases, implying the target compound could be optimized for similar targets with its methyl and methoxy groups .
  • CNS Activity : The benzodioxole group in ’s compound is associated with neuropharmacology, whereas the target compound’s simpler substituents may favor peripheral activity .

Biological Activity

2-[4-(6-Methoxypyrimidin-4-yl)piperazin-1-yl]-5-methylpyrimidine is a compound of interest due to its potential therapeutic applications, particularly in the modulation of kinase activity and its implications in treating proliferative diseases such as cancer. This article reviews the biological activity of this compound, synthesizing information from various studies, patents, and research articles.

The compound is believed to function as a kinase modulator, influencing pathways associated with cell proliferation and survival. Kinases play a critical role in signaling pathways that regulate cellular processes, including growth and metabolism.

Anticancer Properties

Research indicates that derivatives of pyrimidine compounds exhibit significant anticancer activity. In particular, this compound has shown promise in inhibiting the proliferation of various cancer cell lines. For example, studies have demonstrated that similar pyrimidine derivatives can inhibit cell migration and invasion in carcinoma cell lines, suggesting a potential application in cancer therapy .

Antimicrobial Activity

In addition to its anticancer properties, this compound may possess antimicrobial activity. A related study on pyrimidine derivatives indicated moderate to good antimicrobial effects against various bacterial strains . Although specific data on this compound's antimicrobial efficacy is limited, the structural similarities to other tested compounds suggest potential effectiveness.

Case Study 1: In Vitro Anticancer Activity

A study conducted on pyrimidine derivatives demonstrated their ability to significantly reduce cell viability in A431 vulvar epidermal carcinoma cells. The IC50 values obtained were indicative of strong antiproliferative effects, highlighting the potential for further development of this compound as an anticancer agent .

CompoundCell LineIC50 (µM)
Compound AA431 (Carcinoma)12.5
Compound BHeLa (Cervical)15.0
Target CompoundA431 (Carcinoma)TBD

Case Study 2: Antimicrobial Screening

In a comparative study involving various pyrimidine derivatives, several compounds exhibited notable antimicrobial activity against E. coli and S. aureus. While specific results for this compound were not detailed, the structural characteristics align with those of known active compounds .

CompoundMicrobial StrainMIC (µg/mL)
Compound CE. coli62.5
Compound DS. aureus78.12
Target CompoundE. coliTBD

Q & A

Q. What are the common synthetic routes for synthesizing 2-[4-(6-Methoxypyrimidin-4-yl)piperazin-1-yl]-5-methylpyrimidine?

The synthesis typically involves multi-step organic reactions, starting with the preparation of the pyrimidine and piperazine rings. Key steps include nucleophilic substitution for coupling the piperazine moiety and functional group modifications (e.g., methoxy group introduction). Reaction conditions (temperature, solvent, pH) are critical for yield optimization. For example, coupling reactions may require anhydrous conditions with catalysts like Pd or Cu .

Q. How is structural characterization of this compound performed?

Single-crystal X-ray diffraction is the gold standard for determining bond lengths, angles, and stereochemistry. Complementary techniques include:

  • NMR spectroscopy (¹H/¹³C) to confirm proton environments and substituent positions.
  • Mass spectrometry for molecular weight validation.
  • FT-IR to identify functional groups (e.g., methoxy, piperazine N–H stretches) .

Q. What in vitro assays are used to evaluate its biological activity?

  • Enzyme inhibition assays (e.g., acetylcholinesterase or kinase assays) using spectrophotometric methods to measure IC₅₀ values .
  • Cell viability assays (MTT or resazurin-based) to assess cytotoxicity or antiproliferative effects.
  • Binding affinity studies (surface plasmon resonance or fluorescence polarization) to quantify target interactions .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production?

  • Reaction parameter screening : Use Design of Experiments (DoE) to optimize temperature, solvent polarity, and catalyst loading.
  • Purification techniques : Employ column chromatography with gradient elution or recrystallization using solvent pairs (e.g., DCM/hexane).
  • Mechanistic studies : Monitor intermediates via LC-MS or in situ IR to identify rate-limiting steps .

Q. How to resolve contradictions in biological activity data across studies?

  • Dose-response validation : Replicate assays under standardized conditions (e.g., ATP concentration in kinase assays).
  • Off-target profiling : Use proteome-wide screens (e.g., KINOMEscan) to rule out nonspecific binding.
  • Structural analogs comparison : Test derivatives to isolate structure-activity relationships (SAR) .

Q. What computational methods predict its pharmacokinetic properties?

  • ADMET prediction : Tools like SwissADME or ADMETLab estimate solubility, permeability, and metabolic stability.
  • Molecular dynamics simulations : Analyze binding mode stability with target proteins (e.g., GROMACS or AMBER).
  • Docking studies : AutoDock Vina or Schrödinger Suite to validate interactions observed in kinetic assays .

Q. How does the methoxy group influence its pharmacological profile?

  • Electron-donating effects : Enhances π-π stacking with aromatic residues in enzyme active sites.
  • Metabolic stability : Reduces oxidative metabolism via cytochrome P450 enzymes, as shown in hepatic microsome assays.
  • Solubility modulation : Compare logP values of methoxy vs. hydroxyl analogs to assess hydrophilicity .

Methodological Considerations

  • Data Reproducibility : Always report solvent purity, catalyst batches, and cell line passage numbers.
  • Structural Validation : Cross-validate crystallography data with DFT-calculated geometries .
  • Statistical Rigor : Use ANOVA with post-hoc tests for biological triplicates and report p-values with confidence intervals .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.